molecular formula C9H16O3 B8337682 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal

2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal

Cat. No. B8337682
M. Wt: 172.22 g/mol
InChI Key: VHYJIPXVJODBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methyl-2-(oxan-2-yloxy)propanal

InChI

InChI=1S/C9H16O3/c1-9(2,7-10)12-8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3

InChI Key

VHYJIPXVJODBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (1.16 g, 6.68 mmol) in dichloromethane (20 ml) at 0° C. was added portionwise Dess-Martin periodinane (3.26 g, 7.68 mmol), and the reaction mixture was stirred at the same temperature for 20 minutes, followed by addition of saturated aqueous NaHCO3 and Na2S2O3. The resulting mixture was stirred for 3 hours and the reaction mixture was extracted with Et2O. The combined organic phases were dried and concentrated in vacuo to give 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanal (958 mg, 5.56 mmol, 83% yield) as a colorless oil which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.18 (s, 3 H) 1.23 (s, 3H) 1.33-1.85 (m, 6 H) 3.32-3.44 (m, 1 H) 3.73-3.89 (m, 1 H) 4.61-4.70 (m, 1 H) 9.44 (s, 1H).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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